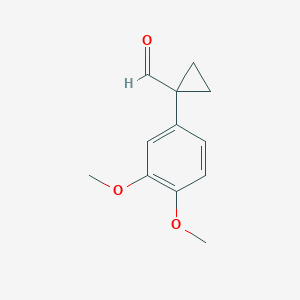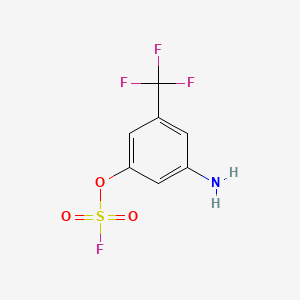
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is a chemical compound that features a trifluoromethyl group attached to an aromatic ring, along with an amino group and a fluoranesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . The reaction conditions often involve the use of a suitable solvent, temperature control, and the presence of radical initiators to facilitate the formation of the trifluoromethyl group on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted aromatic compounds with various functional groups .
Aplicaciones Científicas De Investigación
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function . The fluoranesulfonate group may also play a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the fluoranesulfonate group.
3,5-bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and an isocyanate group.
3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives: Used in organic light-emitting diodes (OLEDs) and have electroluminescent properties.
Uniqueness
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H5F4NO3S |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
1-amino-3-fluorosulfonyloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15-16(11,13)14/h1-3H,12H2 |
Clave InChI |
YLUWWEVASHVILJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)OS(=O)(=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
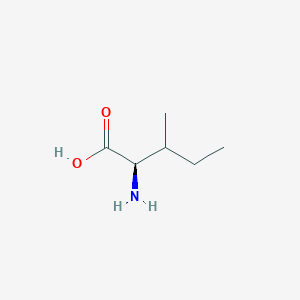
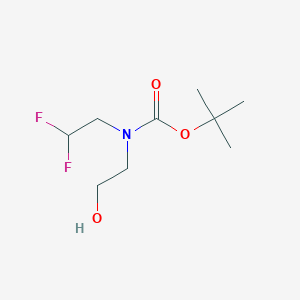
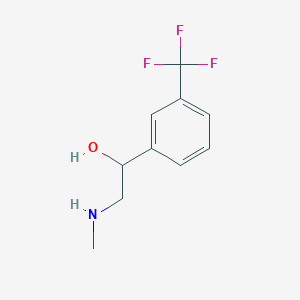
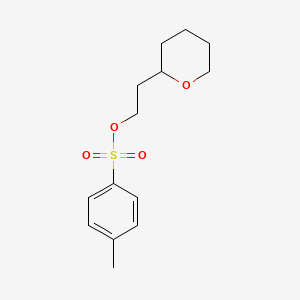
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)



![rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans](/img/structure/B13556157.png)

![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)

